molecular formula C20H16ClFN2O4S B324637 2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide

2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B324637
M. Wt: 434.9 g/mol
InChI Key: CZFMUWFYXOIXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide is a complex organic compound that features both chlorophenoxy and fluoroanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-[(4-fluoroanilino)sulfonyl]aniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron or aluminum chloride are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H16ClFN2O4S

Molecular Weight

434.9 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C20H16ClFN2O4S/c21-14-1-9-18(10-2-14)28-13-20(25)23-16-7-11-19(12-8-16)29(26,27)24-17-5-3-15(22)4-6-17/h1-12,24H,13H2,(H,23,25)

InChI Key

CZFMUWFYXOIXCI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)F

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)F

Origin of Product

United States

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